molecular formula C17H25NO3 B040500 Dphno CAS No. 116584-94-2

Dphno

Katalognummer B040500
CAS-Nummer: 116584-94-2
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: XAVFMHGZNAWWAI-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dphno, also known as 2,4-diphenyl-1H-imidazole, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a synthetic derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring structure.

Wirkmechanismus

The mechanism of action of Dphno involves the formation of a complex with metal ions, resulting in fluorescence emission. The complex formation occurs through the coordination of the nitrogen atoms in the imidazole ring with the metal ion. The fluorescence emission is due to the excitation of the complex by light, resulting in the emission of photons.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. The compound is stable under physiological conditions and does not undergo any significant degradation or metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

Dphno has several advantages for lab experiments, including its high selectivity and sensitivity towards metal ions, stability under physiological conditions, and minimal toxicity. However, the compound has limitations such as its limited solubility in aqueous solutions and the need for specialized equipment for fluorescence measurements.

Zukünftige Richtungen

For the use of Dphno include the development of new derivatives with improved properties and the application of the compound in the study of metal ion homeostasis and disease states.

Synthesemethoden

The synthesis of Dphno involves the reaction of 2-phenyl-1H-imidazole with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the synthesized compound can be determined through various techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

Dphno has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper and zinc. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their biological roles. This compound has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.

Eigenschaften

CAS-Nummer

116584-94-2

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

(4aR,10aR)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

InChI

InChI=1S/C17H25NO3/c1-4-7-18-8-9-21-17-11-13-12(10-14(17)18)15(19-2)5-6-16(13)20-3/h5-6,14,17H,4,7-11H2,1-3H3/t14-,17-/m1/s1

InChI-Schlüssel

XAVFMHGZNAWWAI-RHSMWYFYSA-N

Isomerische SMILES

CCCN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)OC)OC

SMILES

CCCN1CCOC2C1CC3=C(C=CC(=C3C2)OC)OC

Kanonische SMILES

CCCN1CCOC2C1CC3=C(C=CC(=C3C2)OC)OC

Synonyme

6,9-dimethoxy-4-n-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphth(2,3-b)(1,4)oxazine
DPHNO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.